molecular formula C13H15NO2 B2560700 1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one CAS No. 1179846-35-5

1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

Cat. No.: B2560700
CAS No.: 1179846-35-5
M. Wt: 217.268
InChI Key: QBCDDPNYAGWAMF-UHFFFAOYSA-N
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Description

1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one typically involves the reaction of 8-methoxy-3,4-dihydroquinoline with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-3,4-dihydro-1H-quinolin-2-one: A structurally related compound with similar biological activities.

    3,4-dihydro-1H-quinolin-2-one: Another related compound with potential therapeutic applications.

    8-hydroxy-3,4-dihydro-1H-quinolin-2-one: Known for its antimicrobial properties.

Uniqueness

1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is unique due to its propargyl group, which imparts distinct chemical reactivity and potential for further functionalization. This structural feature sets it apart from other similar compounds and contributes to its diverse applications in scientific research.

Properties

IUPAC Name

1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-12(15)14-9-5-7-10-6-4-8-11(16-2)13(10)14/h3-4,6,8H,1,5,7,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCDDPNYAGWAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N(CCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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